N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a quinoline core modified with a 2-hydroxy group, a propyl chain at position 1, and a 2,3-dichlorophenyl carboxamide substituent at position 2.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
|---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-10-23-14-9-4-3-6-11(14)17(24)15(19(23)26)18(25)22-13-8-5-7-12(20)16(13)21/h3-9,24H,2,10H2,1H3,(H,22,25) |
InChI Key |
MRNIJRRTXPTKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Quinoline Core Formation
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Temperature | 240–255°C (reflux in diphenyl ether) | 77% | |
| Cyclization Time | 4 hours | - | |
| Solvent | Diphenyl ether | - |
1H NMR analysis of intermediate 2 (DMSO-d6) confirms the quinolone tautomer via a singlet at δ 15.34 ppm (C4-OH) .
N-Alkylation at Position 1
The 1-propyl substituent is introduced via alkylation of the quinolone nitrogen. Sodium hydride (NaH) in anhydrous DMF facilitates deprotonation, followed by reaction with 1-bromopropane at 90°C for 3–6 hours . This step requires strict anhydrous conditions to prevent hydrolysis of the ethyl ester.
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Base | NaH (60% dispersion in oil) | - | |
| Alkylating Agent | 1-Bromopropane | 50–93% | |
| Solvent | DMF | - | |
| Temperature | 90°C | - |
Post-alkylation, the product 1-propyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is purified via flash chromatography (dichloromethane/ethyl acetate) .
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid using 2N NaOH under reflux for 2 hours . Acidification with HCl precipitates 1-propyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , which is isolated via filtration and dried under vacuum.
1H NMR (DMSO-d6) of the acid intermediate shows a deshielded C3 proton at δ 8.89 ppm (s, 1H) and aromatic protons between δ 7.60–8.28 ppm .
Carboxamide Formation via Coupling Reaction
The carboxylic acid is coupled with 2,3-dichloroaniline using a polymer-supported HOBt (hydroxybenzotriazole) reagent and PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF . Alternatively, T3P® (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) with pyridine as a base achieves efficient amide bond formation .
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Coupling Reagent | PyBrop or T3P® | 58–75% | |
| Solvent | DMF or 2-MeTHF | - | |
| Base | Pyridine | - | |
| Temperature | 47.5°C (for T3P®) | - |
Reaction monitoring via TLC (ethyl acetate/hexane) confirms completion. The crude product is purified by recrystallization from ethanol/water, yielding the final compound as a pale yellow solid.
Structural Characterization and Analytical Data
1H NMR (DMSO-d6):
-
δ 15.34 ppm (s, 1H, C4-OH)
-
δ 13.42 ppm (s, 1H, C3-COOH → converted to carboxamide)
-
δ 8.89 ppm (s, 1H, C2-H)
-
δ 7.60–8.28 ppm (m, 4H, aromatic protons)
-
δ 3.45–3.65 ppm (m, 2H, N-CH2-)
-
δ 1.20–1.50 ppm (m, 5H, propyl and dichlorophenyl protons) .
IR (KBr):
Reaction Optimization Challenges
-
Hydroxyl Group Stability: The 2-hydroxy substituent necessitates inert conditions during alkylation to prevent oxidation or side reactions .
-
Regioselectivity in Alkylation: Competing O-alkylation is mitigated by using NaH as a strong base, favoring N-alkylation .
-
Coupling Efficiency: T3P® outperforms traditional reagents like EDCl/HOBt in minimizing racemization and byproducts .
Chemical Reactions Analysis
N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the conversion of the carbonyl group to a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs include derivatives reported in J. Med. Chem. (2007), such as:
- N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67, 68, 71): Replaces the quinoline core with a naphthyridine system, altering electronic properties and binding affinity .
Key Structural Differences:
Pharmacological and Physicochemical Properties
- Lipophilicity : The propyl chain in the target compound balances lipophilicity better than pentyl (Compound 52) or adamantyl groups, which may improve membrane permeability without excessive hydrophobicity .
- Receptor Binding: The 2,3-dichlorophenyl group is a conserved pharmacophore in P2X7 antagonists (e.g., Florjancic et al., 2008) and quinoline derivatives, suggesting shared targeting of purinergic receptors . However, the quinoline core’s planar structure may enhance π-π stacking compared to triazole-based analogs.
- Solubility and Stability: The 2-hydroxy group in the target compound could improve aqueous solubility relative to non-hydroxylated analogs, though chlorinated aryl groups may offset this advantage .
Research Findings and Implications
- Optimization Trends : Shorter alkyl chains (e.g., propyl vs. pentyl) and polar substituents (e.g., hydroxy groups) are emerging strategies to optimize pharmacokinetics in this class .
Biological Activity
N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that includes a quinoline core. The presence of chlorine atoms and hydroxyl groups contributes to its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2N2O3 |
| Molecular Weight | 391.25 g/mol |
| SMILES | CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
| InChI | InChI=1S/C19H16Cl2N2O3/c1-... |
Biological Activity Overview
Research on this compound indicates several promising biological activities:
Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. The structural modifications in N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline may enhance its efficacy against various pathogens.
Anticancer Properties
Quinoline derivatives are known for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of certain kinases involved in cancer progression.
Case Studies and Research Findings
A review of the literature reveals several case studies highlighting the biological activity of similar compounds:
- Antimicrobial Studies : A study on related quinoline derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Testing : Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures led to reduced cell viability and increased apoptosis .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that quinoline derivatives could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with β-keto esters, followed by functionalization of the quinoline core. Key steps include:
- Cyclocondensation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and stabilize intermediates .
- Propyl Group Introduction : Alkylation under reflux conditions with 1-iodopropane in the presence of a base (e.g., K₂CO₃) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the final product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers structurally characterize this compound to confirm its identity and purity?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
- X-ray Crystallography : Use SHELXL for structure refinement; collect intensity data with Mo-Kα radiation (λ = 0.71073 Å) to resolve the dihydroquinoline core and substituent positions .
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the 2-hydroxy-4-oxo moiety and propyl chain integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₇Cl₂N₂O₃: 419.06) .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in vitro?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis spectroscopy (λ = 270–300 nm for quinoline derivatives) .
- Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hrs), followed by LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:
- Comparative Studies : Test the compound alongside analogs (e.g., N-(4-chlorophenyl) or N-(3-chlorophenyl) derivatives) under standardized conditions .
- Dose-Response Analysis : Use Hill plots to determine EC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Meta-Analysis : Cross-reference data with structurally similar 1,4-dihydroquinoline-3-carboxamides, adjusting for substituent electronic effects (e.g., Cl vs. F substitution altering pharmacokinetics) .
Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., bacterial DNA gyrase or topoisomerase IV) to model binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding with the 2-hydroxy-4-oxo group .
- QSAR Modeling : Develop models using descriptors like ClogP and molar refractivity to correlate substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) with bioactivity .
Q. What experimental approaches optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- ADMET Profiling :
- Absorption : Caco-2 cell monolayers to predict intestinal permeability .
- Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS .
- Structural Modifications : Introduce hydrophilic groups (e.g., -SO₃H) at the propyl chain or quinoline core to enhance aqueous solubility without compromising activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Validation : Confirm genetic stability (e.g., p53 status) and growth conditions (e.g., serum concentration) .
- ROS Assays : Measure reactive oxygen species (ROS) generation using DCFH-DA staining to determine if cytotoxicity is oxidative stress-dependent .
- Synergy Studies : Test combinations with standard chemotherapeutics (e.g., cisplatin) to identify antagonistic or synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
